molecular formula C11H21NO B1310476 N,N-dibutylprop-2-enamide CAS No. 2274-13-7

N,N-dibutylprop-2-enamide

Cat. No. B1310476
CAS RN: 2274-13-7
M. Wt: 183.29 g/mol
InChI Key: DLJMSHXCPBXOKX-UHFFFAOYSA-N
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Patent
US05280078

Procedure details

In a 2 liter 3-necked flask were combined 129 g (1 mol) di-(n-butyl)amine (Fisher Scientific) and 0.5 l dry toluene and cooled to 5° C. 46 g (0.5 mol) acryloyl chloride dissolved in 50 ml toluene were added slowly so the temperature remained below 10° C. After the addition the flask was warmed to 25° C. and the precipitate removed by filtration. 1 g DNPD was added, and after concentration on a rotary evaporator the product was distilled at 20 torr and 61°-63° C. Yield 77 g (84%).
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[C:10](Cl)(=[O:13])[CH:11]=[CH2:12]>C1(C)C=CC=CC=1>[CH2:1]([N:5]([CH2:6][CH2:7][CH2:8][CH3:9])[C:10](=[O:13])[CH:11]=[CH2:12])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
129 g
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
0.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 liter 3-necked flask were combined
ADDITION
Type
ADDITION
Details
were added slowly so the temperature
CUSTOM
Type
CUSTOM
Details
remained below 10° C
ADDITION
Type
ADDITION
Details
After the addition the flask
CUSTOM
Type
CUSTOM
Details
the precipitate removed by filtration
ADDITION
Type
ADDITION
Details
1 g DNPD was added
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator the product
DISTILLATION
Type
DISTILLATION
Details
was distilled at 20 torr and 61°-63° C

Outcomes

Product
Name
Type
Smiles
C(CCC)N(C(C=C)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.